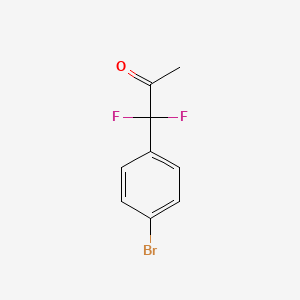

1-(4-Bromophenyl)-1,1-difluoropropan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

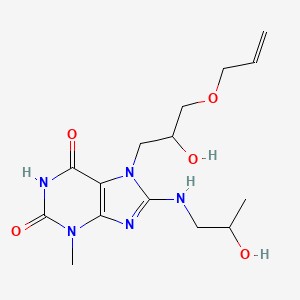

Synthesis and Structure Characterization

- The compound has been used in the synthesis and structural characterization of related organic compounds. For instance, a study conducted by Bhumannavar (2021) involved the structural confirmation of a similar compound using experimental techniques like FTIR, proton NMR, UV-Visible, along with comparisons with results obtained from density functional theory (Bhumannavar, 2021).

Quantum Chemical Analysis

- Research by Zaini et al. (2018) demonstrated the synthesis and crystallization of a related chalcone derivative, followed by quantum chemical investigations to study its structural and spectral properties (Zaini et al., 2018).

Optical and Charge Transport Properties

- Shkir et al. (2019) investigated the linear optical, second and third-order nonlinear optical properties, and charge transport properties of chalcone derivatives similar to 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (Shkir et al., 2019).

Crystal Structures Characterization

- The compound has been utilized in the characterization of crystal structures. One study focused on synthesizing and characterizing heterocyclic compounds related to 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, analyzing their molecular structures through techniques like UV–vis, FTIR, and single crystal X-ray crystallography (Jiang et al., 2014).

Biological Evaluations

- In a study by Thanigaimani et al. (2015), a new chalcone structure was synthesized and evaluated for its antibacterial activities against various microorganisms, showcasing the potential biological applications of similar compounds (Thanigaimani et al., 2015).

Safety and Hazards

作用機序

Target of Action

Bromophenyl compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Bromophenyl compounds have been associated with various biological activities, including antimicrobial properties .

Pharmacokinetics

The molecular weight of the compound is 213071 , which is within the range considered favorable for oral bioavailability in drug discovery.

特性

IUPAC Name |

1-(4-bromophenyl)-1,1-difluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGARJEGPWFGHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-1,1-difluoropropan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)

![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)